molecular formula C8H9N3OS B14349952 N-(Hydrazinecarbothioyl)benzamide CAS No. 98360-07-7

N-(Hydrazinecarbothioyl)benzamide

Cat. No.: B14349952
CAS No.: 98360-07-7
M. Wt: 195.24 g/mol
InChI Key: XGIJGFOQLCYLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Hydrazinecarbothioyl)benzamide is a benzamide derivative featuring a hydrazinecarbothioyl (-NH-C(S)-NH₂) functional group. Its synthesis typically involves condensation reactions between benzoyl chloride derivatives and hydrazinecarbothioamide precursors, followed by characterization via spectroscopic methods such as FTIR, ¹H/¹³C NMR, and mass spectrometry .

The compound’s significance lies in its dual reactive sites: the benzamide moiety provides aromatic stability, while the hydrazinecarbothioyl group enables diverse chemical modifications. These attributes make it a candidate for developing antimicrobial, antioxidant, and anticancer agents . For instance, derivatives of this compound have demonstrated notable antioxidant activity, with substituents like hydroxyl or methoxy groups enhancing efficacy through radical scavenging .

Properties

IUPAC Name

N-(aminocarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-11-8(13)10-7(12)6-4-2-1-3-5-6/h1-5H,9H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIJGFOQLCYLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506207
Record name N-(Hydrazinecarbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98360-07-7
Record name N-(Hydrazinecarbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Hydrazinecarbothioyl)benzamide can be synthesized through the reaction of benzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane and is carried out under mild conditions . Another method involves the direct condensation of benzoic acid with hydrazinecarbothioyl chloride under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and green catalysts can enhance the efficiency and yield of the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(Hydrazinecarbothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydrazinecarbothioyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(Hydrazinecarbothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB activation . The compound may also interact with other cellular proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(Hydrazinecarbothioyl)benzamide and Related Compounds

Compound Name Key Structural Features Synthesis Method Biological Activity
This compound Benzamide + hydrazinecarbothioyl group Condensation of benzoyl chloride with thiourea derivatives Antioxidant, antimicrobial
N-(Anilinocarbonothioyl)benzamide Benzamide + anilinothiocarbonyl group Reaction of benzamide with phenyl isothiocyanate Antioxidant (% inhibition up to 87.7%)
N-(Benzimidazol-1-yl methyl)benzamide Benzamide linked to benzimidazole via methyl Mannich reaction Anti-inflammatory, analgesic
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Benzamide fused with aminobenzothiazole Multi-step synthesis involving nitro reduction Corrosion inhibition
N-(5-Nitro-2-oxoindol-3-yl)benzamide Benzamide + nitroindole hydrazone Hydrazone formation via aldehyde condensation Antiparasitic (e.g., Nitazoxanide)

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., -OH, -OCH₃) on the benzamide ring enhance antioxidant activity by stabilizing radical intermediates . Conversely, halogenated or nitro groups improve antimicrobial potency by increasing electrophilicity .
  • Synthetic Flexibility : Condensation with substituted benzaldehydes (e.g., halogenated or methoxy variants) is a common strategy to generate hydrazone derivatives .

Spectroscopic and Crystallographic Characterization

Table 2: Spectroscopic Data Comparison

Compound FTIR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 3250 (N-H), 1660 (C=O), 1250 (C=S) 7.5–8.1 (Ar-H), 10.2 (NH) 167.5 (C=O), 178.2 (C=S)
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 1665 (C=O), 1520 (NO₂) 8.3 (Ar-H), 8.9 (NH) 165.8 (C=O), 148.2 (NO₂)
N-(2-Hydroxyethyl)-3-methylbenzamide 3300 (O-H), 1640 (C=O) 2.4 (CH₃), 3.6 (CH₂), 7.3–7.8 (Ar-H) 170.1 (C=O), 60.5 (CH₂)

Crystallographic Insights:

  • This compound derivatives exhibit intramolecular hydrogen bonding (N-H⋯O) that stabilizes their planar conformation, as observed in monoclinic crystal structures (space group P2₁/c) .
  • Para-methoxy substitutions (e.g., in N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide) alter packing motifs, leading to centrosymmetric C2/c space group arrangements .

Table 3: Activity Comparison of Selected Derivatives

Compound Target Activity Efficacy (Dose/IC₅₀) Mechanism Insights
This compound Antioxidant 86.6–87.7% inhibition (CCl₄ model) Radical scavenging via -OH/-OCH₃
N-(Benzimidazol-1-yl methyl)benzamide Anti-inflammatory 100 mg/kg (p.o.) COX-2 inhibition predicted via docking
N-(5-Nitro-2-oxoindol-3-yl)benzamide Antiparasitic (e.g., Giardia) IC₅₀ = 1.2 µg/mL Disruption of pyruvate:ferredoxin oxidoreductase
N-(2-Benzoylamino)phenyl benzamide SARS-CoV-2 inhibition Docking score: −8.2 kcal/mol Binds to viral main protease (Mᵖʳᵒ)

Notable Trends:

  • Antimicrobial Potency : Halogenated benzohydrazides (e.g., chloro or fluoro derivatives) show enhanced activity due to increased membrane permeability .
  • Anticancer Potential: Imidazole-linked benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit selectivity against cervical cancer cells via apoptosis induction .

Computational and QSAR Insights

  • QSAR Models: Topological parameters (Balaban index, molecular connectivity) correlate with antimicrobial activity in 2-azetidinone derivatives, guiding rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.